sodium 2-(1H-1,3-benzodiazol-1-yl)acetate
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Overview
Description
Sodium 2-(1H-1,3-benzodiazol-1-yl)acetate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. This compound is known for its diverse range of biological and chemical properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which include benzimidazole compounds, have a broad range of biological activities . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide range of pharmaceutical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(1H-1,3-benzodiazol-1-yl)acetate typically involves the reaction of o-phenylenediamine with glyoxylic acid in the presence of sodium hydroxide. The reaction proceeds through the formation of an intermediate benzimidazole, which is then acetylated to form the final product. The reaction conditions usually involve heating the reactants under reflux for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halides, amines; reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Sodium 2-(1H-1,3-benzodiazol-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of infections and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-(1H-1,3-benzodiazol-2-yl)phenol: Another benzimidazole derivative with similar properties.
2-(2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole): A derivative with enhanced antimicrobial activity.
Uniqueness: Sodium 2-(1H-1,3-benzodiazol-1-yl)acetate stands out due to its specific structural features and the presence of the acetate group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
sodium;2-(benzimidazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.Na/c12-9(13)5-11-6-10-7-3-1-2-4-8(7)11;/h1-4,6H,5H2,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWNCVNODQWRGV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N2NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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